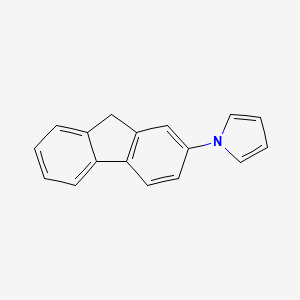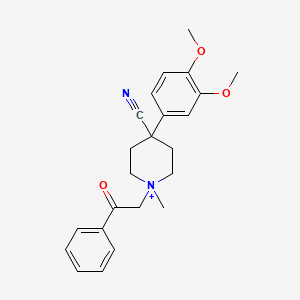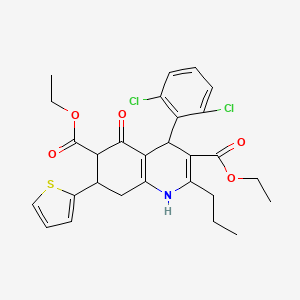![molecular formula C14H12Cl4N6O2S B11069415 1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)](/img/structure/B11069415.png)
1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a propane backbone, and two triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-1H-1,2,4-triazole with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a range of triazole derivatives .
Scientific Research Applications
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole rings may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Known for its unique combination of sulfonyl and triazole groups.
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Similar structure but with different substituents on the triazole rings.
1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole): Contains additional functional groups that enhance its reactivity.
Uniqueness
The uniqueness of 1,1’-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12Cl4N6O2S |
|---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
3,5-dichloro-1-[2-(3,5-dichloro-1,2,4-triazol-1-yl)-3-(4-methylphenyl)sulfonylpropyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12Cl4N6O2S/c1-8-2-4-10(5-3-8)27(25,26)7-9(24-14(18)20-12(16)22-24)6-23-13(17)19-11(15)21-23/h2-5,9H,6-7H2,1H3 |
InChI Key |
DAFAGFNMXYWFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CN2C(=NC(=N2)Cl)Cl)N3C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11069347.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![Spiro[4.4]non-3-en-2-one, 4-methyl-3-(1H-tetrazol-5-yl)-1-oxa-](/img/structure/B11069366.png)
![2-{[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069367.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B11069372.png)
![3-[2-[(2-Chlorophenyl)methyl]tetrazol-5-yl]benzoic acid](/img/structure/B11069378.png)


![4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
![3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B11069393.png)
![1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide](/img/structure/B11069399.png)
![N-[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]propanamide](/img/structure/B11069402.png)
